MPC-3100

Oral Bioavailability HSP90 Inhibitor Preclinical Pharmacokinetics

MPC-3100 is a fully synthetic, orally bioavailable second-generation Hsp90 inhibitor with a purine scaffold distinct from ansamycin- and resorcinol-based compounds. Unlike IV-only Hsp90 inhibitors (ganetespib, luminespib, 17-AAG), MPC-3100 enables oral gavage dosing (50–200 mg/kg) in standard vehicles, reducing animal stress in chronic oncology studies. It reliably degrades Akt and HER2 (IC50 0.1–0.5 µM) and achieves tumor regression in the NCI-N87 gastric cancer xenograft model at 125–200 mg/kg. For solubility-limited applications, the L-alanine ester prodrug MPC-0767 (536 µg/mL vs. 10.2 µg/mL for MPC-3100) is available. Batch-to-batch ≥98% purity with COA support.

Molecular Formula C22H25BrN6O4S
Molecular Weight 549.4 g/mol
CAS No. 958025-66-6
Cat. No. B609227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPC-3100
CAS958025-66-6
SynonymsMPC3100;  MPC 3100;  MPC-3100.
Molecular FormulaC22H25BrN6O4S
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
InChIInChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
InChIKeyCVBWTNHDKVVFMI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MPC-3100 (CAS 958025-66-6) – Orally Bioavailable Purine-Based HSP90 Inhibitor for Oncology Research


MPC-3100 is a fully synthetic, orally bioavailable, second-generation small-molecule inhibitor of heat shock protein 90 (Hsp90) [1]. It is a purine-based compound that targets the N-terminal ATP-binding site of Hsp90, blocking ATPase activity and promoting the degradation of oncogenic client proteins . MPC-3100 was developed by Myriad Pharmaceuticals/Myrexis and advanced to Phase I clinical evaluation for refractory or recurrent cancers [2]. Its key differentiation from first-generation Hsp90 inhibitors lies in its oral route of administration and fully synthetic, non-natural product scaffold [1].

Why MPC-3100 Cannot Be Simply Substituted by Other In-Class HSP90 Inhibitors


HSP90 inhibitors are a chemically diverse class with distinct scaffolds that confer different pharmacokinetic, selectivity, and toxicity profiles. MPC-3100 is a purine-based, fully synthetic, orally bioavailable inhibitor [1]. In contrast, early HSP90 inhibitors such as 17-AAG (tanespimycin) are geldanamycin-derived natural products requiring intravenous administration and are associated with hepatotoxicity and formulation challenges [2]. Other clinical-stage HSP90 inhibitors like ganetespib (resorcinol-triazole class) and luminespib (resorcinol-isoxazole class) also differ in route of administration, molecular target engagement, and clinical development outcomes [2]. The purine scaffold of MPC-3100 confers a distinct binding mode and pharmacophore that is not interchangeable with resorcinol-based or ansamycin-based inhibitors without altering experimental or therapeutic outcomes [1].

MPC-3100 – Comparative Evidence for Scientific Selection and Procurement


Oral Bioavailability Differentiates MPC-3100 from IV-Only HSP90 Inhibitors

MPC-3100 is orally bioavailable, a feature not shared by many clinical-stage HSP90 inhibitors including ganetespib (STA-9090), luminespib (NVP-AUY922), and tanespimycin (17-AAG), which require intravenous administration [1][2]. This oral bioavailability enables convenient, non-invasive dosing and facilitates long-term preclinical and clinical studies [3].

Oral Bioavailability HSP90 Inhibitor Preclinical Pharmacokinetics

In Vivo Tumor Regression in NCI-N87 Gastric Cancer Xenograft Model

In an NCI-N87 gastric cancer mouse xenograft model, MPC-3100 induces tumor regression at doses of 125 and 200 mg/kg . This represents a more robust anti-tumor effect compared to tumor growth inhibition alone, which is observed at lower doses (50 and 75 mg/kg) . While direct head-to-head comparison data with other HSP90 inhibitors in this specific model are not available in the accessed literature, the capacity for tumor regression at these doses provides a quantitative benchmark for in vivo efficacy .

Tumor Regression Xenograft Model Gastric Cancer

Client Protein Degradation Potency in Cancer Cell Lines

MPC-3100 induces degradation of the Hsp90 client proteins Akt and HER2 with IC50 values ranging from 0.1 to 0.5 µM in NCI-N87, HCT116, and DU145 cell lysates . In the Her2-luciferase degradation assay, MPC-3100 reduces this client protein with an IC50 of 60 nM . This client protein degradation is a direct pharmacodynamic readout of Hsp90 inhibition and is more mechanistically relevant than cytotoxicity alone [1]. Comparative client protein degradation data for other Hsp90 inhibitors under identical assay conditions are not available in the accessed literature.

Client Protein Degradation IC50 HCT-116 DU145

Solubility Limitations and Prodrug Strategy for Improved Formulation

MPC-3100 exhibits low aqueous solubility, with a kinetic solubility of 10.2 µg/mL at pH 6.5 [1]. This limited solubility necessitated the development of a solubility-enhancing formulation for oral administration [2]. To address this, an L-alanine ester prodrug (MPC-0767) was developed, which demonstrates a 52.5-fold improvement in kinetic solubility (536 µg/mL at pH 6.5) [1]. This prodrug strategy is a key differentiating factor for researchers considering procurement, as the parent compound MPC-3100 requires specialized formulation for in vivo studies, whereas the prodrug offers improved handling and bioavailability [3].

Aqueous Solubility Prodrug MPC-0767 Formulation

Phase I Clinical Safety and Tolerability Profile

In a Phase I clinical study (NCT00920205) in subjects with refractory or recurrent cancer, MPC-3100 was found to be safe and tolerable when administered orally at doses below 600 mg per day [1]. The study employed a dose-escalation design (50–340 mg/m² QD, and 480–640 mg total daily dose administered BID) and reported no dose-limiting toxicities at these levels [2]. This clinical safety data provides a human tolerability benchmark for researchers planning translational studies.

Phase I Clinical Trial Safety Tolerability Maximum Tolerated Dose

Optimal Research and Procurement Scenarios for MPC-3100 Based on Comparative Evidence


Preclinical Oncology Studies Requiring Orally Bioavailable HSP90 Inhibition

MPC-3100 is ideally suited for in vivo oncology studies where oral administration is preferred to minimize animal stress and enable chronic dosing regimens. Its oral bioavailability distinguishes it from IV-only HSP90 inhibitors like ganetespib, luminespib, and 17-AAG [1]. Researchers can administer MPC-3100 via oral gavage in standard vehicle (e.g., 2% carboxymethylcellulose) at doses of 50–200 mg/kg for tumor growth inhibition or regression studies .

Pharmacodynamic Biomarker Studies of Hsp90 Client Protein Degradation

MPC-3100 reliably induces degradation of key Hsp90 client proteins including Akt and HER2 (IC50 0.1–0.5 µM) in multiple cancer cell lines [1]. This makes it a valuable tool compound for studying Hsp90-dependent signaling pathways and for validating target engagement in both in vitro and in vivo models. Researchers can utilize MPC-3100 as a positive control in assays measuring client protein turnover.

Gastric Cancer Xenograft Models for Efficacy Screening

The NCI-N87 gastric cancer xenograft model is well-characterized for MPC-3100, with documented tumor regression at 125–200 mg/kg and tumor growth inhibition at 50–75 mg/kg [1]. This established in vivo benchmark enables researchers to use MPC-3100 as a reference compound when screening novel Hsp90 inhibitors or evaluating combination therapies in gastric cancer models.

Studies Requiring a Prodrug with Enhanced Aqueous Solubility

For experiments where the low aqueous solubility of MPC-3100 (10.2 µg/mL at pH 6.5) presents a formulation or bioavailability challenge, the L-alanine ester prodrug MPC-0767 offers a 52.5-fold improvement in solubility (536 µg/mL) [1]. This prodrug is rapidly converted to MPC-3100 in vivo and may be a more suitable procurement choice for studies requiring high oral exposure or simplified formulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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